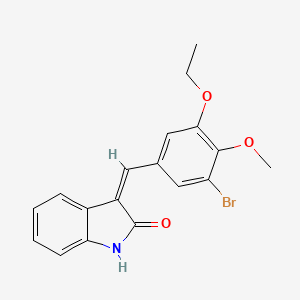
(3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of a bromine atom, ethoxy, and methoxy groups attached to a benzylidene moiety, which is conjugated to an indolin-2-one core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
科学的研究の応用
(3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: It is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
(3Z)-3-(3-ブロモ-5-エトキシ-4-メトキシベンジリデン)-1,3-ジヒドロ-2H-インドール-2-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合してその活性を阻害し、生化学経路を調節することができます。がん研究の文脈では、細胞シグナル伝達経路を妨害し、アポトーシスを誘導することで、がん細胞の増殖を阻害する可能性があります。
類似の化合物:
- (3Z)-3-(3-ブロモ-4-メトキシベンジリデン)-1,3-ジヒドロ-2H-インドール-2-オン
- (3Z)-3-(3-エトキシ-4-メトキシベンジリデン)-1,3-ジヒドロ-2H-インドール-2-オン
- (3Z)-3-(3-ブロモ-5-メトキシベンジリデン)-1,3-ジヒドロ-2H-インドール-2-オン
比較: 類似の化合物と比較して、(3Z)-3-(3-ブロモ-5-エトキシ-4-メトキシベンジリデン)-1,3-ジヒドロ-2H-インドール-2-オンは、エトキシ基とメトキシ基の両方が存在することでユニークであり、その電子特性と反応性に影響を与える可能性があります。臭素原子は、有機合成における汎用性の高い中間体にすることができる、さらなる官能基化のための部位も提供しています。
特性
分子式 |
C18H16BrNO3 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
(3Z)-3-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H16BrNO3/c1-3-23-16-10-11(9-14(19)17(16)22-2)8-13-12-6-4-5-7-15(12)20-18(13)21/h4-10H,3H2,1-2H3,(H,20,21)/b13-8- |
InChIキー |
SOVIUZFZDVYORO-JYRVWZFOSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)Br)OC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B10903951.png)
![N-cyclopropyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903953.png)
![(2E)-1-({[(1E)-1-(4-fluorophenyl)ethylidene]amino}oxy)-3-phenylprop-2-en-1-one](/img/structure/B10903958.png)
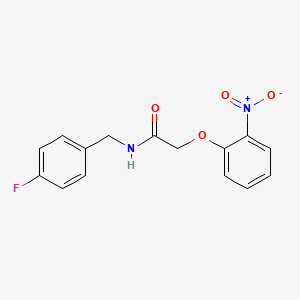

![(1E)-1-[(5-bromothiophen-2-yl)methylidene]-2-(3-nitrophenyl)hydrazine](/img/structure/B10903971.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903975.png)
![1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B10903977.png)
![2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10903981.png)
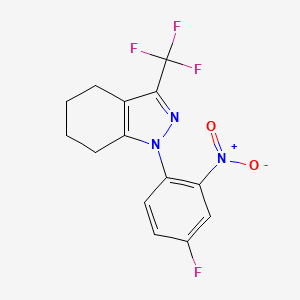
![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10903991.png)
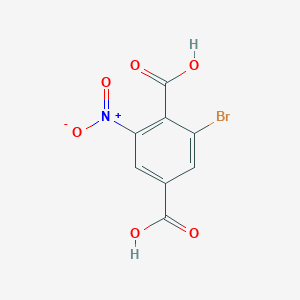
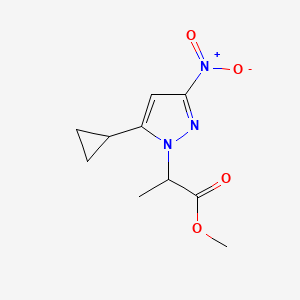
![Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate](/img/structure/B10904034.png)
